N-(3-chloro-2-methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
N~5~-(3-CHLORO-2-METHYLPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thienopyrazole core, which is a fused heterocyclic system, and is substituted with chloro, methyl, phenyl, and trifluoromethyl groups. These substitutions contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-CHLORO-2-METHYLPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate starting materials to form the thienopyrazole ring system.
Substitution Reactions: Introduction of the chloro, methyl, phenyl, and trifluoromethyl groups through various substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~5~-(3-CHLORO-2-METHYLPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N~5~-(3-CHLORO-2-METHYLPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N5-(3-CHLORO-2-METHYLPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features and chemical properties.
N-(5-Chloro-2-methoxyphenyl)-N’-(3-chlorophenyl)urea:
Uniqueness
N~5~-(3-CHLORO-2-METHYLPHENYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of substituents and the thienopyrazole core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13ClF3N3OS |
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Molecular Weight |
435.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H13ClF3N3OS/c1-11-14(21)8-5-9-15(11)25-18(28)16-10-13-17(20(22,23)24)26-27(19(13)29-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,25,28) |
InChI Key |
GKONUOSSJLELCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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